

A Technical Guide to Pyrene Azide 3: Commercial Availability and Applications in Bioconjugation

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Compound of Interest

Compound Name: Pyrene azide 3

Cat. No.: B11827303

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For researchers, scientists, and drug development professionals venturing into fluorescent labeling and bioconjugation, pyrene-based probes offer unique photophysical properties. "**Pyrene azide 3**," a derivative of pyrenebutyric acid featuring a triethylene glycol linker, is a key reagent in this class. Its terminal azide group allows for efficient conjugation to alkyne-modified molecules via click chemistry, a method prized for its high efficiency and biocompatibility. This guide provides an in-depth overview of the commercial availability of **Pyrene azide 3** and related compounds, detailed experimental protocols for its use, and visualizations of its application in modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability of Pyrene Azide Derivatives

Several chemical suppliers offer "**Pyrene azide 3**" and structurally similar pyrene azide compounds. The nomenclature can vary between suppliers, with designations like "Pyrene azide 1," "Pyrene azide 2," and "Pyrene-PEGx-azide" often referring to variations in the polyethylene glycol (PEG) linker length. Below is a comparative table of commercially available pyrene azide derivatives suitable for click chemistry applications.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Available Quantities
MedchemExpress	Pyrene azide 3	2252168-06-0	446.51	>98%	50 mg, 100 mg, 250 mg (pricing by quote)[1]
BroadPharm	Pyrene-PEG2-azide	2135330-58-2	402.5	96%	1 mg, 5 mg, 10 mg
BroadPharm	Pyrene azide 2	1807512-45-3	416.5	96%	1 mg, 5 mg, 10 mg
Lumiprobe	Pyrene azide 1	2135330-58-2	402.45	>95%	1 mg, 5 mg, 10 mg
Lumiprobe	Pyrene azide 2	1807512-45-3	416.48	>95%	1 mg, 5 mg, 10 mg
Lumiprobe	Pyrene azide 3	2252168-06-0	446.51	>90%	Discontinued
APExBIO	3-Pyrene Azide	N/A	N/A	N/A	N/A
Sunlights Tech	Pyrene Azide	N/A	N/A	N/A	N/A

Note: "N/A" indicates that the information was not readily available on the supplier's website. Purity and other specifications should always be confirmed with the supplier via the certificate of analysis.

Experimental Protocols

The primary application of pyrene azide derivatives is their conjugation to alkyne-containing molecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The following is a general protocol for the fluorescent labeling of an alkyne-modified biomolecule with a pyrene azide.

Materials:

- Pyrene azide derivative (e.g., **Pyrene azide 3**)
- Alkyne-modified biomolecule (e.g., protein, DNA, or small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
- Solvent: A mixture of a water-miscible organic solvent (e.g., DMSO, DMF, or t-butanol) and an aqueous buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

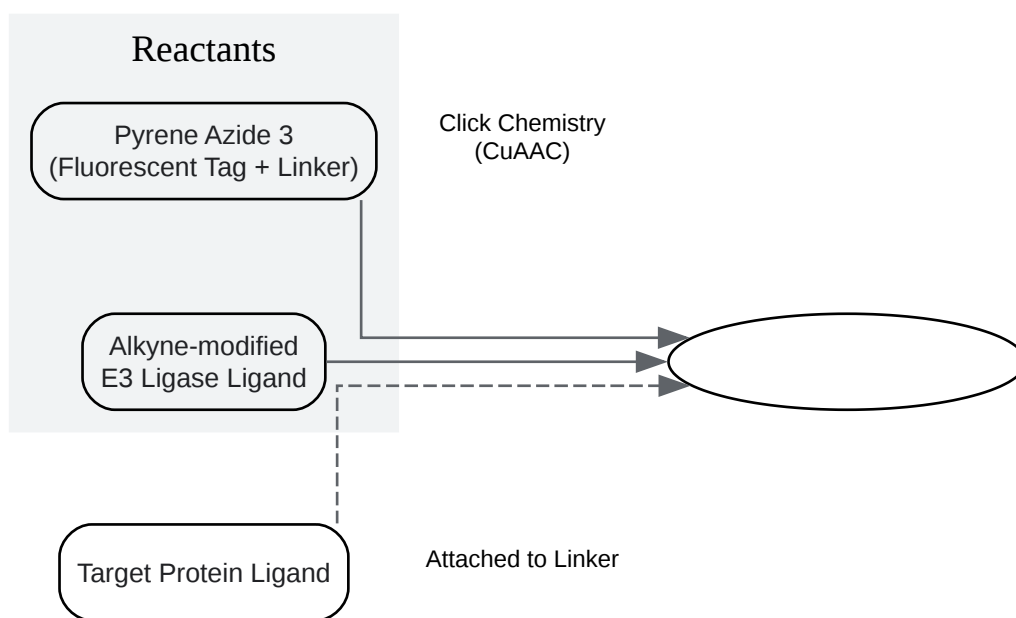
- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of the pyrene azide in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a suitable buffer.
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - (Optional) Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule and the pyrene azide. A 1.5 to 5-fold molar excess of the pyrene azide is typically recommended.
 - Add the copper ligand (if used) to the reaction mixture.
 - Add the CuSO_4 solution to the reaction mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction Conditions:
 - Vortex the reaction mixture gently to ensure homogeneity.
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which can be beneficial for sensitive biomolecules.
- Purification:
 - Following the incubation, the pyrene-labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Visualizing Applications and Workflows

Logical Relationship: PROTAC Formation

Pyrene azide 3 is described as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The pyrene moiety can serve as a fluorescent tag for studying PROTAC localization and engagement.

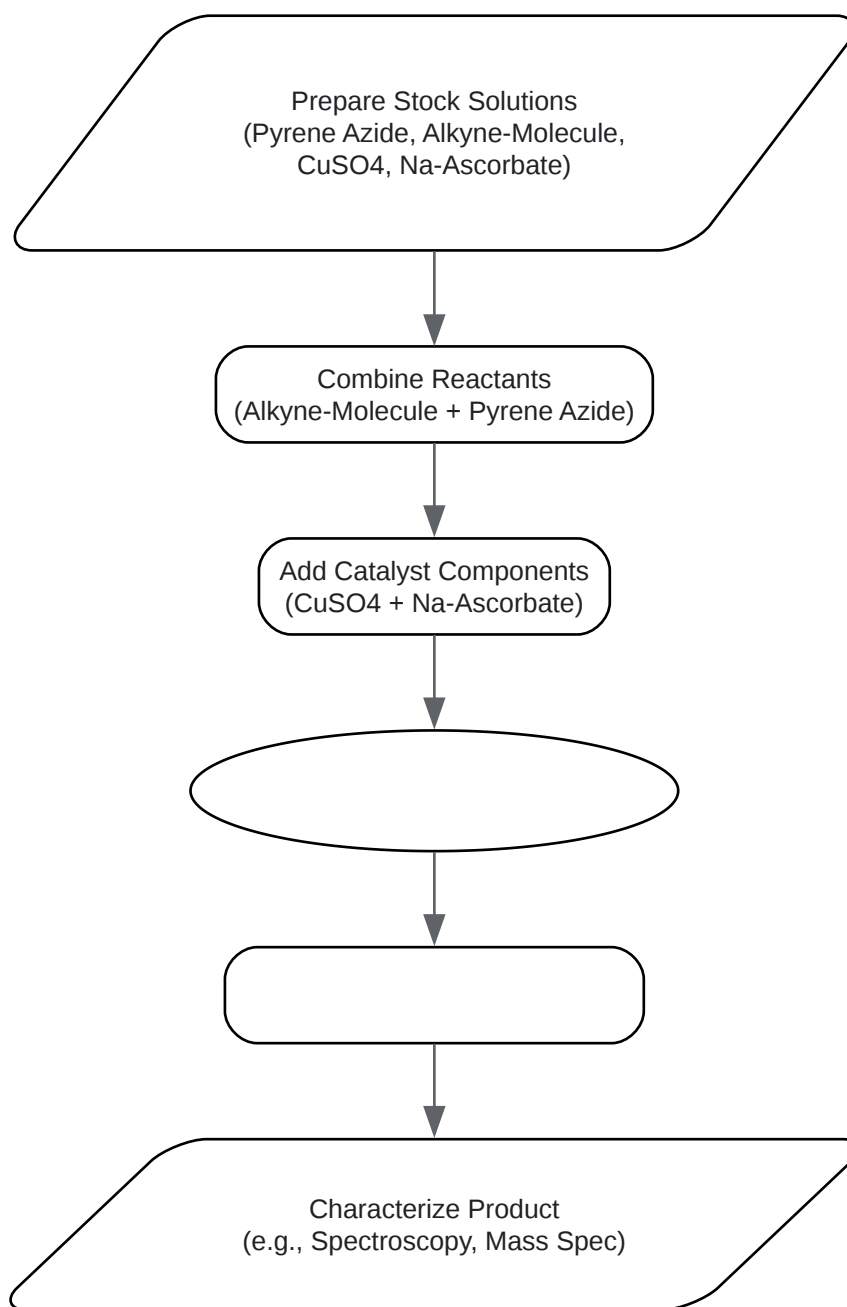


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Caption: Logical diagram of **Pyrene azide 3**'s role in forming a fluorescent PROTAC.

Experimental Workflow: Fluorescent Labeling

The general experimental workflow for using a pyrene azide in a click chemistry labeling experiment involves a series of straightforward steps from reagent preparation to final product analysis.



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Caption: A typical experimental workflow for fluorescent labeling using pyrene azide and click chemistry.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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